Methylsuccinic anhydride

Catalog No.
S560232
CAS No.
4100-80-5
M.F
C5H6O3
M. Wt
114.1 g/mol
Availability
In Stock
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Methylsuccinic anhydride

CAS Number

4100-80-5

Product Name

Methylsuccinic anhydride

IUPAC Name

3-methyloxolane-2,5-dione

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3

InChI Key

DFATXMYLKPCSCX-UHFFFAOYSA-N

SMILES

CC1CC(=O)OC1=O

Synonyms

Pyro tartaric anhydride

Canonical SMILES

CC1CC(=O)OC1=O

The exact mass of the compound Methylsuccinic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65437. It belongs to the ontological category of tetrahydrofurandione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylsuccinic anhydride (CAS 4100-80-5) is a saturated, asymmetric, five-membered cyclic anhydride characterized by a single methyl group on the succinic ring. This structural modification fundamentally alters its physical properties compared to its unsubstituted parent compound, resulting in a low-melting solid or liquid at mildly elevated temperatures (melting point 33-35 °C). In industrial and laboratory procurement, it is primarily sourced as a reactive building block for biodegradable polyesters, a high-density polyacid curing agent for epoxy resins, and a precursor for asymmetric synthesis. Its saturated nature ensures excellent oxidative and thermal stability, while the asymmetric methyl branch provides a critical tuning mechanism for reducing polymer crystallinity and enhancing solubility in solvent-free formulations.

Procurement Fit

Reactivity Electrophilic C5 cyclic anhydride for nucleophilic ring-opening
Physical Form Low-melting solid at ambient; differentiates from liquid parent anhydride
Synthesis Role Supports asymmetric synthesis and chiral building block research

Procurement substitution with generic in-class alternatives frequently fails due to strict thermal and structural incompatibilities. Replacing methylsuccinic anhydride with unsubstituted succinic anhydride introduces severe processability bottlenecks; succinic anhydride melts at 118-120 °C, requiring high-temperature processing or organic solvents to integrate into liquid epoxy resins, and it yields highly crystalline, rigid polymers [1]. Conversely, substituting with itaconic or maleic anhydride introduces reactive unsaturation (double bonds), which can trigger premature radical cross-linking or oxidative degradation in formulations requiring a fully saturated, stable backbone. Methylsuccinic anhydride is uniquely required when a formulation demands the stability of a saturated aliphatic ring combined with the low-temperature liquid processability (33-35 °C) and symmetry-breaking properties of a branched methyl group.

Substitution Risk

Physical state Solid at 20 °C vs. liquid succinic anhydride; handling and formulation protocols may differ.
Ring dynamics Methyl substitution locks ring inversion into uncoupled modes; reactivity and stereochemical outcomes may shift.
Electronic profile Proton affinity differs by ~1.2% from parent; gas-phase reactivity context may not transfer directly.

Thermal Processability and Solvent-Free Handling

The addition of a single methyl group drastically alters the intermolecular forces of the anhydride ring. Methylsuccinic anhydride exhibits a melting point of 33-35 °C , allowing it to be handled as a liquid at mildly elevated room temperatures. In contrast, the symmetric baseline, succinic anhydride, has a melting point of 118-120 °C . This ~85 °C reduction in melting point is critical for formulators, as it enables the direct incorporation of the anhydride into liquid epoxy resins or polymer melts without the need for volatile organic solvents or excessive heating that could trigger premature curing.

Evidence DimensionMelting Point
Target Compound Data33-35 °C
Comparator Or BaselineSuccinic anhydride (118-120 °C)
Quantified Difference~85 °C reduction in melting point
ConditionsStandard atmospheric pressure

Enables solvent-free, low-temperature liquid-phase processing, reducing energy costs and preventing premature thermal degradation in sensitive resin formulations.

Proton Affinity
Head-to-head
Methylsuccinic: 807 ± 1 kJ/mol
Succinic: 797 ± 1 kJ/mol
Δ = +10 kJ/mol (1.2%)
Quantifies electronic effect of methyl group; influences gas-phase reactivity context.
FT-ICR, high-pressure CI conditions

Polymer Crystallinity and Thermal Tuning

When used as a monomer in polyester synthesis, methylsuccinic anhydride breaks the structural symmetry of the polymer backbone. Compared to pure poly(butylene succinate) synthesized from unsubstituted succinic anhydride, the incorporation of methylsuccinic acid/anhydride significantly disrupts chain packing[1]. This symmetry breaking results in a slower crystallization rate and a lower melting temperature for the resulting copolymer. This quantitative shift in thermal behavior allows material scientists to precisely tune the flexibility, transparency, and biodegradation rate of aliphatic polyesters.

Evidence DimensionPolymer chain symmetry and crystallization behavior
Target Compound DataIntroduces backbone branching, lowering Tm and crystallization rate
Comparator Or BaselineSuccinic anhydride (yields highly crystalline, rigid polymers)
Quantified DifferenceSlower crystallization rate and lower melting temperature in resulting polyesters
ConditionsPolymerization into poly(butylene succinate) derivatives

Essential for engineering biodegradable films and flexible resins where pure succinate-based polymers are too brittle or highly crystalline.

Physical State
Data to verify
Methylsuccinic: solid, mp 33–35 °C
Succinic: liquid, mp 6–10 °C
Solid vs. liquid at ambient
Dictates storage and handling; may affect solid-phase synthesis feasibility.
Standard ambient conditions; source review needed

Epoxy Curing Agent Efficiency via Equivalent Weight

In epoxy resin formulations, the efficiency of an anhydride curing agent is dictated by its Anhydride Equivalent Weight (AEW). Methylsuccinic anhydride has a molecular weight of 114.10 g/mol[1], which directly translates to its AEW. Compared to common liquid cyclic anhydride curing agents like methylhexahydrophthalic anhydride (MHHPA, AEW ~168.2 g/eq), methylsuccinic anhydride offers a significantly lower equivalent weight [2]. This allows formulators to achieve a higher cross-link density per gram of curing agent, modifying the thermomechanical properties of the cured epoxy network while maintaining a saturated aliphatic structure.

Evidence DimensionAnhydride Equivalent Weight (AEW)
Target Compound Data114.1 g/eq
Comparator Or BaselineMethylhexahydrophthalic anhydride (MHHPA) (~168.2 g/eq)
Quantified Difference~32% lower equivalent weight per reactive group
ConditionsStoichiometric calculation for epoxy cross-linking

Allows formulators to achieve high cross-link densities using less mass of the curing agent, optimizing formulation costs and mechanical rigidity.

Ring Inversion
Head-to-head
Two uncoupled modes
ΔE₁ = 0.4 cm⁻¹, ΔE₂ = 1.2 cm⁻¹
4×–12× larger splitting vs. coupled pseudorotation
Uncoupled dynamics suggest distinct conformational flexibility; may govern stereochemical outcomes.
Gas-phase FTMW spectroscopy, 7–18 GHz
Stereochemistry
Class-level
Carbonylation of (R)-β-butyrolactone → (S)-methylsuccinic anhydride
Clean inversion reported
Reported stereochemical-control route; supports access to enantioenriched building block.
Catalytic CO at 200 psi; class-level inference

Liquid-Phase Epoxy Curing Systems

Due to its low melting point (33-35 °C) and low equivalent weight, methylsuccinic anhydride is highly suited as a polyacid/anhydride curing agent in solvent-free epoxy formulations. It is particularly valuable in underfill adhesives, potting compounds, and clear coats where low-temperature liquid processability and high cross-link density are required without the use of volatile solvents [1].

Synthesis of Tunable Biodegradable Polyesters

In polymer science, this compound is directly utilized to synthesize modified aliphatic polyesters, such as poly(butylene succinate-co-methylsuccinate). The asymmetric methyl group disrupts polymer chain packing, lowering the crystallization rate and melting temperature, making it the ideal monomer for flexible, biodegradable packaging films and agricultural mulches[2].

End-Group Functionalization in RAFT Polymerization

Methylsuccinic anhydride is used to functionalize 'living' polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its ring-opening reaction with nucleophiles (such as amines or alcohols) proceeds at both carbonyl groups, providing a mechanism to introduce branched, functional end-groups into polymer architectures, which is not possible with symmetric anhydrides [3].

Application Fit

Application
Selection Property
Validation Focus
Chiral polyester synthesis
Stereochemical-control context
Enantiomeric excess and polymer crystallinity
Asymmetric resolution
Enantiomer-attribution review
Reaction ee and catalyst compatibility
Gas-phase basicity reference
Quantified proton affinity context
Mass spectrometry calibration and benchmarking
Ring dynamics modeling
Vibrational mode context
Inversion barrier validation and pseudorotation models

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4100-80-5
6973-20-2

Wikipedia

3-methylsuccinic anhydride

General Manufacturing Information

2,5-Furandione, dihydro-3-methyl-: ACTIVE

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